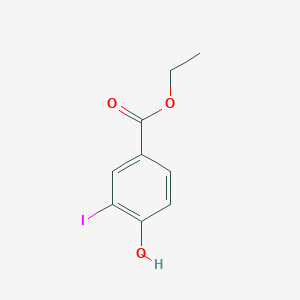

Ethyl 4-hydroxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXKZYYZXASLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459205 | |

| Record name | Ethyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15126-07-5 | |

| Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide for Drug Development Professionals

CAS Number: 15126-07-5

This in-depth technical guide provides comprehensive information on Ethyl 4-hydroxy-3-iodobenzoate, a key intermediate in synthetic organic chemistry, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a precursor in the synthesis of thyroid hormone receptor beta (TRβ) agonists.

Core Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 15126-07-5 | [1] |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| MDL Number | MFCD11112908 | [1] |

| SMILES | CCOC(=O)C1=CC=C(O)C(I)=C1 | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes the iodination of ethyl 4-hydroxybenzoate to yield this compound. This method is adapted from a similar synthesis of the methyl ester.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Acetic acid

-

Water

-

Filtration apparatus

-

Reaction vessel with stirring and heating capabilities

Procedure:

-

Dissolution: Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and a heating mantle.

-

Heating: Gently heat the solution to 65°C while stirring.

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) in acetic acid. Slowly add this solution dropwise to the heated reaction mixture over a period of approximately 40 minutes.

-

Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.

-

Crystallization: After the initial heating period, allow the reaction mixture to cool to room temperature and continue stirring for an additional 16 hours to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected product thoroughly with water to remove any remaining acetic acid and unreacted reagents.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Logical Workflow for the Synthesis:

Caption: Synthesis workflow for this compound.

Application in Drug Development: A Precursor to Thyroid Hormone Receptor Beta (TRβ) Agonists

This compound and its analogs are valuable intermediates in the synthesis of selective thyroid hormone receptor beta (TRβ) agonists.[2][3][4][5] These agonists are being investigated for the treatment of metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH).[4][5][6]

The thyroid hormone receptor has two major subtypes, TRα and TRβ. TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on lipid metabolism, including the reduction of cholesterol levels.[4][5] By selectively targeting TRβ, it is possible to achieve the desired therapeutic effects while minimizing the adverse effects associated with non-selective thyroid hormone action, which are often mediated by TRα.[4]

One such TRβ agonist is Sobetirome. While not directly synthesized from this compound, a closely related intermediate, tert-butyl 2-(4-{[4-hydroxy-3-iodo-5-isopropylphenyl]methyl}-3,5-dimethylphenoxy)acetate, is utilized in its synthesis.[7] This highlights the importance of the iodinated 4-hydroxybenzoate scaffold in accessing this class of therapeutic agents. The synthesis of these complex molecules often involves multiple steps where the iodo-substituted phenol is a key building block for introducing further molecular complexity.

Signaling Pathway of TRβ Agonists:

Caption: Simplified signaling pathway of a TRβ agonist.

References

- 1. appchemical.com [appchemical.com]

- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel thyroid hormone analogues, enzyme inhibitors and mimetics, and their action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]

- 7. New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of Ethyl 4-hydroxy-3-iodobenzoate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Properties

This compound is an organic compound that belongs to the family of substituted benzoic acid esters. Its structure features an ethyl ester group and two substituents on the benzene ring: a hydroxyl group at position 4 and an iodine atom at position 3. This substitution pattern makes it a potentially interesting building block for the synthesis of more complex molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1][2][3] |

| CAS Number | 15126-07-5 | [2][3] |

| Canonical SMILES | CCOC(=O)c1ccc(O)c(I)c1 | [1] |

| InChIKey | HOAXKZYYZXASLJ-UHFFFAOYSA-N | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound involves the direct iodination of Ethyl 4-hydroxybenzoate. The following is a representative experimental protocol based on general procedures for the iodination of phenols.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl) or a mixture of Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl)

-

A suitable solvent (e.g., acetic acid, methanol, or dichloromethane)

-

Deionized water

-

Sodium thiosulfate solution

-

Hydrochloric acid (HCl) or other acid for pH adjustment

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) to the stirred solution. The reaction is typically exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

If necessary, acidify the mixture with dilute HCl to protonate the phenolic hydroxyl group.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While specific biological activities for this compound are not extensively documented, related dihydroxybenzoic acid esters have shown interesting pharmacological effects. For instance, Ethyl 3,4-dihydroxybenzoate has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[4] PHD inhibitors are known to stabilize the alpha subunit of the hypoxia-inducible factor-1 (HIF-1α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the transcription of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity towards PHDs. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of PHD inhibition by this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry and drug development. Its structural features suggest that it may serve as a valuable scaffold for the design of novel therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its pharmacological potential.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C₉H₉IO₃. It belongs to the class of substituted benzoic acid esters, characterized by an ethyl ester group, a hydroxyl group, and an iodine atom attached to the benzene ring. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on data relevant to research and development. While experimental data for some properties of this specific compound are limited, this guide consolidates available information and provides context from closely related compounds.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Ethyl 4-hydroxybenzoate) | Value (Mthis compound) |

| Molecular Formula | C₉H₉IO₃[1] | C₉H₁₀O₃[2] | C₈H₇IO₃[3] |

| Molecular Weight | 292.07 g/mol [1] | 166.17 g/mol [2] | 278.05 g/mol [4] |

| CAS Number | 15126-07-5[5][6] | 120-47-8[7] | 15126-06-4[8] |

| Melting Point | Data not available | 115-118 °C[7] | 155-159 °C[8] |

| Boiling Point | Data not available | 297-298 °C[7] | Data not available |

| Solubility | Data not available | Freely soluble in ethanol, acetone, and diethyl ether; very slightly soluble in water.[9] | Slightly soluble in water; soluble in ethanol and dichloromethane.[10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While detailed spectra for this compound are not widely published, references to NMR, IR, and mass spectrometry data exist in various databases.[11][12] This indicates that such data has been generated, though it may not be publicly accessible. For reference, the parent compound, ethyl 4-hydroxybenzoate, exhibits characteristic IR absorptions for the hydroxyl group, the ester carbonyl, and the aromatic ring. In the mass spectrum, it would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for a benzoic acid ester. The introduction of an iodine atom in this compound would significantly alter the mass spectrum, with the isotopic pattern of iodine being a key identifier. The NMR spectra would also show characteristic shifts due to the presence of the iodine and the specific substitution pattern on the aromatic ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: the iodination of a precursor followed by esterification, or the esterification of a pre-iodinated acid. A plausible and commonly employed method involves the direct iodination of the readily available starting material, Ethyl 4-hydroxybenzoate.

1. Iodination of Ethyl 4-hydroxybenzoate

This method involves the electrophilic substitution of an iodine atom onto the aromatic ring of Ethyl 4-hydroxybenzoate. The hydroxyl group is an activating group, directing the substitution to the ortho position.

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Acetic acid

-

Water

-

Sodium thiosulfate solution (for quenching)

-

Filtration apparatus

-

Drying oven

-

-

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride in acetic acid dropwise to the cooled solution with constant stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

If the solution has a persistent iodine color, add a small amount of sodium thiosulfate solution to quench the excess iodine.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a vacuum oven at a low temperature.

-

2. Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are scarce, the structurally related compound, ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[13][14] PHD enzymes are crucial regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

In low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism, allowing cells to adapt to the hypoxic environment.

Chemical inhibitors of PHD, like EDHB, can mimic the effects of hypoxia by preventing the degradation of HIF-1α even under normoxic conditions. Given the structural similarities, it is plausible that this compound could also act as a PHD inhibitor, thereby stabilizing HIF-1α. This hypothesis, however, requires experimental validation.

The following diagram illustrates the canonical HIF-1α signaling pathway and the potential point of intervention for a PHD inhibitor like this compound.

Caption: The HIF-1α signaling pathway and the potential role of this compound as a PHD inhibitor.

Conclusion

This compound is a compound of interest for which a complete physicochemical profile is yet to be established in publicly available literature. The synthetic routes are plausible based on standard organic chemistry reactions. The most intriguing aspect of this molecule lies in its potential biological activity, particularly as a modulator of the HIF-1α signaling pathway, a hypothesis extrapolated from the known activity of a structurally similar compound. Further research is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development, particularly in the context of diseases where the HIF-1α pathway is implicated, such as ischemia and cancer. Experimental determination of its physical properties and a thorough investigation of its biological effects are critical next steps for the scientific community.

References

- 1. This compound [stenutz.eu]

- 2. Ethylparaben - Wikipedia [en.wikipedia.org]

- 3. Mthis compound | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mthis compound [stenutz.eu]

- 5. appchemical.com [appchemical.com]

- 6. 15126-07-5|this compound|BLD Pharm [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Mthis compound | 15126-06-4 [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. chembk.com [chembk.com]

- 11. ETHYL 3-HYDROXY-4-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl 3-hydroxy-4-iodobenzoate | C9H9IO3 | CID 11087596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-3-iodobenzoate

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 4-hydroxy-3-iodobenzoate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of Synthetic Strategies

The primary and most direct method for the synthesis of this compound is through the electrophilic iodination of Ethyl 4-hydroxybenzoate (also known as ethylparaben). This reaction takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs the incoming iodine electrophile to the ortho position.

An alternative, though less direct, two-step approach involves the initial iodination of 4-hydroxybenzoic acid, followed by Fischer-Speier esterification of the resulting 4-hydroxy-3-iodobenzoic acid with ethanol.

This guide will focus on the direct iodination method, drawing upon established protocols for analogous compounds.

Experimental Protocol: Direct Iodination of Ethyl 4-hydroxybenzoate

This protocol is adapted from the well-established synthesis of the analogous methyl ester, Mthis compound.[1]

Reaction Scheme:

Caption: Direct iodination of Ethyl 4-hydroxybenzoate.

Materials and Reagents

| Material/Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Ethyl 4-hydroxybenzoate | 166.17 | 120-47-8 | Starting material.[2][3] |

| Iodine Monochloride (ICl) | 162.36 | 7790-99-0 | Iodinating agent. |

| Acetic Acid (Glacial) | 60.05 | 64-19-7 | Solvent. |

| Diethyl Ether | 74.12 | 60-29-7 | For workup and extraction. |

| 1 M Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent. |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid.

-

Heating: Gently heat the mixture to 65°C with stirring.

-

Addition of Iodinating Agent: Prepare a solution of iodine monochloride in glacial acetic acid. Add this solution dropwise to the heated reaction mixture over a period of 30-40 minutes.

-

Reaction Monitoring: Maintain the reaction temperature at 65°C and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature and then further cool in an ice bath. Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Precipitation and Filtration: The product is expected to precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining acetic acid and inorganic impurities.

-

Drying: Dry the product under vacuum to yield crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary

The following table summarizes the expected quantitative data based on analogous reactions.

| Parameter | Value | Reference/Notes |

| Starting Material | Ethyl 4-hydroxybenzoate | - |

| Iodinating Agent | Iodine Monochloride (ICl) | - |

| Solvent | Acetic Acid | - |

| Reaction Temperature | 65°C | Based on methyl ester synthesis.[1] |

| Reaction Time | 4-6 hours | Estimated, monitor by TLC. |

| Expected Yield | >90% | Based on analogous methyl ester synthesis which reported a 90.3% yield.[1] |

| Purity | >98% | Expected with proper workup and purification. |

| Molecular Formula | C₉H₉IO₃ | [4][5] |

| Molecular Weight | 292.07 g/mol | [4][5] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Iodine monochloride is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and has a strong, pungent odor. Handle in a fume hood.

-

Hydrochloric acid is corrosive. Handle with care.

-

Always wear appropriate PPE when handling any chemicals.

This guide provides a robust protocol for the synthesis of this compound. As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures and to adapt the protocol as needed based on experimental observations.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4-hydroxy-3-iodobenzoate, a key chemical intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, a detailed synthesis protocol, and its potential applications in the pharmaceutical industry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the benzene ring begins at the carbon atom of the ester group, with the substituents arranged to have the lowest possible locants.

A summary of the key physicochemical and spectral data for this compound is presented in the table below. This data is crucial for its characterization and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| CAS Number | 15126-07-5 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 155-159 °C (for the methyl ester) |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in ethanol, methanol, and ether; sparingly soluble in water |

| ¹H NMR (CDCl₃) | δ 1.39 (t, 3H), 4.36 (q, 2H), 6.95 (d, 1H), 7.85 (dd, 1H), 8.25 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 14.3, 61.2, 86.1, 115.5, 122.9, 132.8, 141.2, 159.9, 165.7 |

| IR (KBr, cm⁻¹) | 3450 (O-H), 2980 (C-H), 1710 (C=O), 1590, 1480, 1280, 1100, 830 |

| Mass Spectrum (m/z) | 292 (M⁺), 247, 219, 121 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of ethyl 4-hydroxybenzoate. The hydroxyl group at the para position activates the aromatic ring, directing the iodine to the ortho position.

This protocol details the synthesis of this compound from its non-iodinated precursor.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

-

Gently warm the mixture to 50-60°C with stirring to ensure complete dissolution.

-

In a separate dropping funnel, prepare a solution of iodine monochloride (1 equivalent) in glacial acetic acid.

-

Add the iodine monochloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 50-60°C.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate of the crude product will form.

-

To quench any unreacted iodine, add 10% sodium thiosulfate solution until the reddish-brown color of iodine disappears.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Halogenated aromatic compounds are of significant interest in drug design as the introduction of a halogen atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the iodine atom in this compound can:

-

Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.

-

Serve as a Handle for Further Reactions: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex molecular architectures.

-

Form Halogen Bonds: The iodine atom can act as a halogen bond donor, interacting with biological targets and potentially increasing binding affinity and selectivity.

While this compound itself is not an active pharmaceutical ingredient, it is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, iodinated phenolic compounds are precursors to various biologically active molecules, including thyroid hormone analogs and antimicrobial agents. The core structure of hydroxybenzoic acid esters is also found in a variety of compounds with demonstrated biological activities.

This technical guide provides essential information for researchers and professionals working with this compound. The provided data and protocols can facilitate its synthesis, characterization, and application in the development of novel therapeutic agents.

Spectroscopic Analysis of Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of Ethyl 4-hydroxy-3-iodobenzoate (CAS No: 15126-07-5), a key intermediate in organic synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also includes comprehensive, generalized experimental protocols for the acquisition of such spectral data, intended to serve as a practical reference for researchers in the field.

Introduction

This compound is a substituted aromatic compound with significant utility in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, featuring an ethyl ester, a hydroxyl group, and an iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Compound Information:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 15126-07-5[1][2][3] |

| Molecular Formula | C₉H₉IO₃[2][3] |

| Molecular Weight | 292.07 g/mol [2] |

| SMILES | CCOC(=O)c1ccc(O)c(I)c1[2] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and spectral data of similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons. The electron-donating hydroxyl group and the electron-withdrawing iodo and ethyl carboxylate groups will influence the electronic environment of the aromatic protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H ortho to -COOEt |

| ~7.8 | dd | 1H | Ar-H ortho to -I and meta to -COOEt |

| ~7.0 | d | 1H | Ar-H ortho to -OH and meta to -COOEt |

| ~5.5 | s (broad) | 1H | -OH |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Predictions are based on general chemical shift values for substituted aromatic compounds.[4][5]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the expected electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~158 | C-OH |

| ~140 | C-I |

| ~132 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-C-COOEt |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predictions are based on typical chemical shift ranges for substituted benzene derivatives.[4]

Predicted IR Spectral Data

The predicted infrared absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic)[6][7] |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1600-1585 | Medium-Strong | C=C stretch (aromatic ring)[6][7] |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring)[6][7] |

| 1300-1200 | Strong | C-O stretch (ester) |

| 900-675 | Strong | C-H bend (aromatic "oop")[7] |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for ethyl esters and iodinated aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 292 | [M]⁺ (Molecular ion) |

| 247 | [M - OCH₂CH₃]⁺ |

| 219 | [M - COOEt]⁺ |

| 165 | [M - I]⁺ |

| 127 | [I]⁺ |

Fragmentation patterns are predicted based on established principles of mass spectrometry.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[9]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[9]

-

-

Instrument Setup:

-

The NMR spectrometer is typically a 400 or 500 MHz instrument.

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]

-

-

Data Acquisition:

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[12]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[12]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

References

- 1. 15126-07-5|this compound|BLD Pharm [bldpharm.com]

- 2. stenutz.eu [stenutz.eu]

- 3. appchemical.com [appchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EI-MS fragmentation pathways of 3-FMC and 4-FMC [zpxb.xml-journal.net]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Navigating the Solubility Landscape of Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-iodobenzoate, a substituted aromatic ester, holds potential significance in various research and development sectors, including pharmaceuticals and material science. A critical physicochemical parameter governing its application is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both qualitative and quantitative insights where available. Due to the limited direct quantitative data for this compound, this guide leverages data from the structurally similar compound, Ethyl 4-hydroxybenzoate (Ethylparaben), to provide a reasonable estimation of its solubility profile. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise values for their specific applications.

Solubility Data

Table 1: Quantitative Solubility of Ethyl 4-hydroxybenzoate (CAS 120-47-8) in Various Organic Solvents at 25 °C

| Solvent | Solubility ( g/100g )[1] |

| Methanol | 115[1] |

| Ethanol | 70[1] |

| Acetone | 84[1] |

| Ether | 43[1] |

| Propylene glycol | 25[1] |

| Benzene | 1.65[1] |

| Carbon tetrachloride | 0.9[1] |

| Peanut oil | 1[1] |

Qualitative Solubility Summary:

Based on the data for Ethyl 4-hydroxybenzoate, this compound is anticipated to be:

-

Soluble in ether.[2]

-

Slightly soluble to very slightly soluble in less polar organic solvents and water.[2][4][5]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental protocols are recommended.

Thermodynamic Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE).

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Analyze the diluted sample by a validated HPLC method with UV detection. Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering substances are present, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared using standard solutions. The absorbance of the diluted saturated solution is then measured to determine its concentration.[6]

-

Gravimetric Analysis: Carefully pipette a known volume of the saturated solution into a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the dissolved solid per volume of the solvent.

-

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the concentration at which precipitation occurs is determined.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate format.

-

Addition to Solvent: Add the diluted stock solutions to the organic solvents of interest.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then analyze for precipitation using nephelometry (light scattering) or by visual inspection under a microscope. The highest concentration that remains clear is reported as the kinetic solubility.

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Diagram 2: Logical Flow for Solubility Assessment Strategy

Caption: Strategy for assessing compound solubility.

References

- 1. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl 4-hydroxybenzoate, 99% | Fisher Scientific [fishersci.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

Commercial Availability and Synthetic Utility of Ethyl 4-hydroxy-3-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3-iodobenzoate is a valuable substituted aromatic building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing a hydroxyl group, an iodine atom, and an ethyl ester, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential applications in the development of novel therapeutic agents. While direct involvement in specific signaling pathways has not been prominently reported in the literature, its utility as a scaffold for generating libraries of compounds for biological screening is significant.

Commercial Availability

This compound (CAS No: 15126-07-5) is readily available from several chemical suppliers. The typical purity levels are suitable for research and development purposes. Pricing is generally available upon request from the suppliers.

| Supplier | Catalog Number | Purity | Additional Information |

| Appchem | AI76540 | Information available upon request.[1] | - |

| BLD Pharm | 15126-07-5 | Information available upon request.[2] | Available for online orders.[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 15126-07-5 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1][3] |

| Molecular Weight | 292.07 g/mol | [1][3] |

| SMILES | CCOC(=O)c1ccc(O)c(I)c1 | [1][3] |

| InChIKey | HOAXKZYYZXASLJ-UHFFFAOYSA-N | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

General Experimental Protocol: Fischer Esterification

Materials:

-

4-hydroxy-3-iodobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-hydroxy-3-iodobenzoic acid in a large excess of anhydrous ethanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Synthesis workflow for this compound.

Role in Drug Discovery and Development

Iodinated phenolic compounds are important intermediates in the synthesis of pharmaceuticals.[6][7] The presence of the iodine atom in this compound allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing the carbon skeletons of many drug candidates.

The hydroxyl and ester functionalities provide additional handles for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The hydroxyl group can be alkylated or acylated to introduce further diversity.

This trifunctional nature makes this compound a valuable starting material for generating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns. While a direct link to a specific signaling pathway for this molecule itself is not prominently documented, its utility lies in its potential to be elaborated into compounds that may modulate various biological targets. Hydroxybenzoic acid esters, in general, have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects.[8][9]

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block for drug discovery and development. Its well-defined chemical properties and multiple reactive sites allow for the straightforward generation of diverse molecular architectures. While its direct biological activity or involvement in specific signaling pathways is not extensively documented, its value as a key intermediate in the synthesis of potentially bioactive compounds is clear. Researchers and scientists can leverage this molecule as a starting point for the exploration of new chemical space in the quest for novel therapeutics.

References

- 1. appchemical.com [appchemical.com]

- 2. 15126-07-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [stenutz.eu]

- 4. iajpr.com [iajpr.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant biological context for Ethyl 4-hydroxy-3-iodobenzoate. The information is intended to support laboratory safety protocols and inform research applications.

Chemical and Physical Properties

This compound is a substituted aromatic ester. While specific experimental data for this compound is limited, its properties can be inferred from structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | Likely a solid, given the melting point of the related methyl ester. | |

| Melting Point | Data not available. The related Mthis compound has a melting point of 80-82 °C. | |

| Solubility | Expected to be slightly soluble in water and more soluble in organic solvents like ethanol, methanol, and ether. | |

| CAS Number | 15126-07-5 | [2] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its structural analogs present several hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Note: This classification is based on data for structurally similar compounds such as Ethyl 4-hydroxybenzoate and Mthis compound.[3][4]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |

| Body Protection | Laboratory coat. | Protects against incidental skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[3] |

Engineering Controls

| Control | Description |

| Ventilation | Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. |

| Eyewash Station and Safety Shower | Must be readily accessible in the immediate work area for emergency use. |

Storage

| Condition | Recommendation |

| Container | Keep in a tightly closed container. |

| Environment | Store in a cool, dry, and well-ventilated area. |

| Incompatibilities | Keep away from strong oxidizing agents. |

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent. Place the collected material in a sealed container for proper disposal.

Experimental Protocols

Synthesis of this compound (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of Mthis compound and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Water (deionized)

Procedure:

-

Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture with constant stirring.

-

Heat the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by adding water.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water to remove any remaining acid.

-

Dry the product under vacuum.

Synthesis Workflow for this compound.

Purification by Recrystallization

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water is a common choice for similar compounds.

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent.

-

If there are insoluble impurities, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals.

Purification Workflow via Recrystallization.

Biological Context and Signaling Pathways

Hydroxybenzoate derivatives have been shown to interact with various biological pathways. One notable mechanism is the inhibition of prolyl hydroxylase domain (PHD) enzymes.

PHDs are cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation targets HIF-1α for degradation by the proteasome. By inhibiting PHDs, compounds like this compound can stabilize HIF-1α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in various cellular processes, including angiogenesis, erythropoiesis, and cell survival.

Inhibition of PHD by this compound leads to HIF-1α stabilization.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Toxicological Information

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific limits, it is prudent to handle the compound with a high degree of caution, utilizing effective engineering controls and personal protective equipment to minimize any potential exposure.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified individuals before any work with this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. Ethyl 3-hydroxy-4-iodobenzoate | C9H9IO3 | CID 11087596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15126-07-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemos.de [chemos.de]

- 4. Mthis compound | C8H7IO3 | CID 11346465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-iodobenzoate is an aromatic organic compound with the chemical formula C₉H₉IO₃.[1] It belongs to the class of substituted benzoic acid esters and is a structural isomer of other iodinated hydroxybenzoates. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and quantitative data for researchers in organic synthesis and drug discovery. While specific biological activities for this exact isomer are not extensively documented in publicly available literature, the broader class of iodinated phenolic compounds has garnered interest for potential antimicrobial and anticancer properties.

Chemical and Physical Properties

This compound is characterized by a benzene ring substituted with an ethoxycarbonyl group, a hydroxyl group, and an iodine atom. The positioning of these functional groups significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15126-07-5 | |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1] |

| SMILES | CCOC(=O)c1ccc(O)c(I)c1 | [1] |

| InChIKey | HOAXKZYYZXASLJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of Ethyl 4-hydroxybenzoate. This electrophilic aromatic substitution reaction introduces an iodine atom onto the benzene ring, ortho to the activating hydroxyl group.

Experimental Protocol: Iodination of Ethyl 4-hydroxybenzoate

This protocol is adapted from established methods for the iodination of phenolic compounds.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Iodine monochloride (ICl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in dichloromethane.

-

Iodination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of iodine monochloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine monochloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: Synthesis of this compound

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 4-hydroxy-3-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of biphenyl and heterobiaryl structures, which are key motifs in numerous pharmaceutical agents and functional materials. The presence of the hydroxyl, iodo, and ethyl ester functionalities allows for a range of synthetic manipulations, making it an important intermediate in drug discovery and development.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.[1] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a wide variety of functional groups, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[2] For this compound, the reactive carbon-iodine bond allows for the selective formation of a new carbon-carbon bond at the 3-position.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species.

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Quantitative Data Summary

While specific yield data for the Suzuki-Miyaura coupling of this compound with a wide range of boronic acids is not extensively documented in publicly available literature, the following table provides representative conditions and expected outcomes based on reactions with structurally similar substrates, such as other iodophenols and iodobenzoates. These conditions serve as a strong starting point for reaction optimization.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80-100 | 8-12 | Good to Excellent |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | High |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF/H₂O (5:1) | 90 | 10 | Good to High |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 80 | 12 | Good |

| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | High |

Note: Yields are estimates based on analogous reactions and will require experimental optimization for this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve optimal yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Experimental Workflow:

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically a 3:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-hydroxy-3-arylbenzoate.

Protocol 2: Protocol for Challenging Couplings using Buchwald Ligands

For less reactive or sterically hindered boronic acids, a more active catalyst system employing a Buchwald ligand may be necessary.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos or XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate to a dry reaction vessel.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio).

-

Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction as described in Protocol 1.

-

Follow the workup and purification steps as outlined in Protocol 1.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh catalyst and ensure proper inert atmosphere techniques. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or via freeze-pump-thaw cycles. | |

| Poor quality reagents | Use freshly purified or purchased reagents. | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the aryl iodide or optimize the reaction temperature and time. |

| Protodeboronation of boronic acid | Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester. |

Logical Relationships in the Suzuki-Miyaura Reaction

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of functionalized biphenyl derivatives. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. While the provided conditions are based on well-established precedents for similar molecules, optimization for specific substrates is recommended to achieve the best possible outcomes. The versatility of this reaction makes it an invaluable tool in the construction of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Ethyl 4-hydroxy-3-iodobenzoate. This versatile building block is a valuable starting material in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-donating hydroxyl group and the electron-withdrawing ester group on the aromatic ring influence its reactivity, making tailored reaction conditions crucial for successful cross-coupling.

This document outlines key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings—providing specific conditions and expected outcomes for the functionalization of this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions with this compound and analogous aryl iodides. This data is compiled from literature and serves as a starting point for reaction optimization.

| Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5) | DMF or Toluene | 100-120 | 12-24 | 70-90 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3.0) | THF | 25-50 | 1-4 | >90 |

| Buchwald-Hartwig | Amine (Primary) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |

| Buchwald-Hartwig | Amine (Secondary) | Pd₂(dba)₃ (0.5) | SPhos (1) | NaOtBu (1.4) | Toluene | 80 | 1-3 | 92-98 |

| Stille | Organostannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene or DMF | 80-110 | 12-24 | 70-90 |

| Negishi | Organozinc Reagent | Pd(OAc)₂ (0.00052) | - | - | THF | 10 | 0.5-1 | High |

Experimental Protocols & Methodologies

The following section provides detailed experimental protocols for each major class of palladium-catalyzed cross-coupling reaction involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.

Reaction Scheme:

Application Notes and Protocols: The Use of Ethyl 4-hydroxy-3-iodobenzoate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-3-iodobenzoate is a versatile bifunctional aromatic building block for the synthesis of a wide array of bioactive molecules. Its structure, featuring a hydroxyl group, an iodo substituent, and an ethyl ester, allows for sequential and site-selective functionalization. The electron-donating hydroxyl group and the bulky iodo atom influence the reactivity of the aromatic ring, while the ester provides a handle for further modification or can be a key pharmacophoric feature. The presence of the iodo group is particularly advantageous for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The phenolic hydroxyl group can be readily alkylated or acylated, for instance, through Williamson ether synthesis, providing another avenue for structural diversification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of promising bioactive molecules: Stilbenoid inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) and Combretastatin analogues with potential anticancer activity.

Application 1: Synthesis of a Stilbenoid HIF-1α Inhibitor

Background: